molecular formula C19H17FN2O3S2 B6543049 2-[4-(2-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1060292-22-9

2-[4-(2-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No. B6543049
CAS RN: 1060292-22-9
M. Wt: 404.5 g/mol
InChI Key: HJYXOYHNAIOOQY-UHFFFAOYSA-N
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Description

2-[4-(2-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide, also known as FBSA, is a small molecule that has been studied for its potential applications in scientific research. FBSA has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Mechanism of Action

The exact mechanism of action of 2-[4-(2-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is not yet fully understood. However, it is believed that this compound may have antioxidant properties, which may explain its ability to protect cells from oxidative stress. Additionally, this compound may be able to modulate the activity of certain enzymes, which could explain its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In animal studies, this compound has been found to have neuroprotective effects, as well as to reduce inflammation and oxidative stress. It has also been found to have an effect on the metabolism of certain compounds, such as glucose and cholesterol. Additionally, this compound has been found to have an effect on the immune system and to reduce the risk of certain diseases, such as cancer.

Advantages and Limitations for Lab Experiments

2-[4-(2-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide has a number of advantages for laboratory experiments. It is a small molecule, which means it can easily be synthesized and manipulated. Additionally, this compound has a number of biochemical and physiological effects, making it a useful tool for scientific research. However, this compound also has some limitations. It is not yet fully understood how this compound works, and it is not yet clear what the long-term effects of this compound may be.

Future Directions

There are a number of potential future directions for research on 2-[4-(2-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide. One potential direction is to further investigate the mechanism of action of this compound, in order to better understand how it works and what its long-term effects may be. Additionally, further research could be done to investigate the effects of this compound on other biochemical and physiological processes, as well as its potential applications in the treatment of diseases. Finally, further research could be done to investigate the potential uses of this compound in the synthesis of other compounds.

Synthesis Methods

2-[4-(2-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a synthesized molecule and can be produced using a variety of techniques. One synthesis method involves the reaction of 4-fluorobenzenesulfonamide with N-(2-thiophen-2-ylmethyl)acetamide in the presence of a base, such as potassium carbonate. This reaction yields the desired product, this compound, in an aqueous solution.

Scientific Research Applications

2-[4-(2-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a useful tool for scientific research as it has been found to have a number of biochemical and physiological effects. It has been used to study the effects of oxidative stress on cells and to investigate the mechanism of action of other compounds. It has also been used to study the effects of environmental pollutants on the nervous system.

properties

IUPAC Name

2-[4-[(2-fluorophenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S2/c20-17-5-1-2-6-18(17)27(24,25)22-15-9-7-14(8-10-15)12-19(23)21-13-16-4-3-11-26-16/h1-11,22H,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYXOYHNAIOOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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